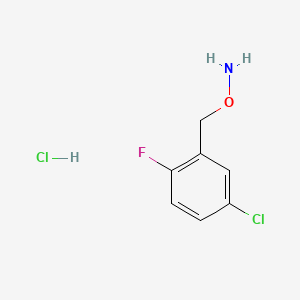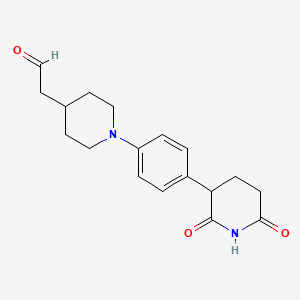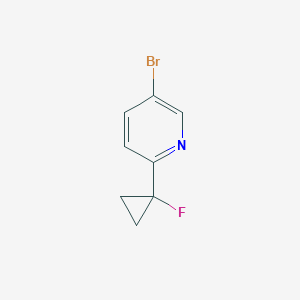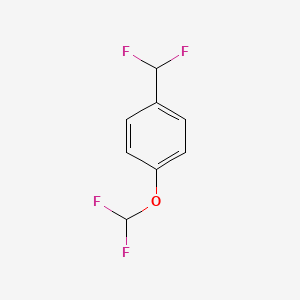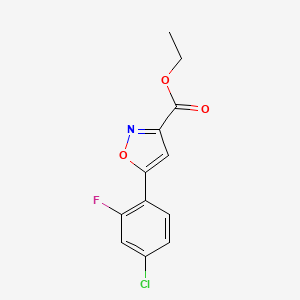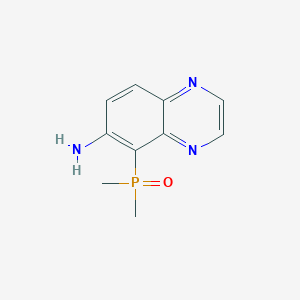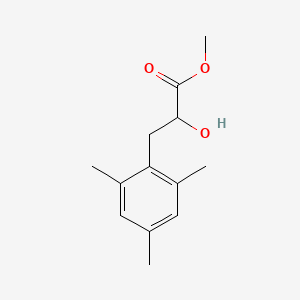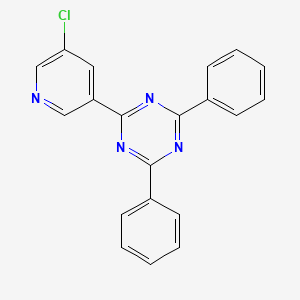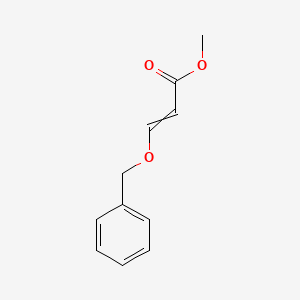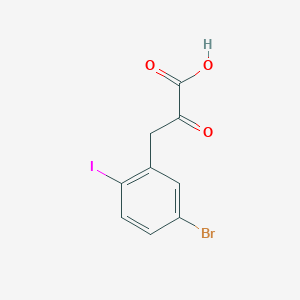
3-Oxo-3-(quinoxalin-6-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(quinoxalin-6-yl)propanenitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . This compound is characterized by the presence of a quinoxaline ring attached to a propanenitrile group, with an oxo group at the third position of the propanenitrile chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(quinoxalin-6-yl)propanenitrile typically involves the reaction of quinoxaline derivatives with appropriate nitrile compounds. One common method involves the use of xylene as a solvent, with the reaction mixture being microwaved in a sealed tube at 220°C for 1 hour . This method ensures efficient and rapid synthesis of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(quinoxalin-6-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, such as alcohols, amines, and other substituted compounds.
Aplicaciones Científicas De Investigación
3-Oxo-3-(quinoxalin-6-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(quinoxalin-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3-(2-thienyl)propanenitrile: This compound has a similar structure but with a thienyl group instead of a quinoxaline ring.
3-Oxo-3-(quinolin-6-yl)propanenitrile: This compound features a quinoline ring instead of a quinoxaline ring.
Uniqueness
3-Oxo-3-(quinoxalin-6-yl)propanenitrile is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H7N3O |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
3-oxo-3-quinoxalin-6-ylpropanenitrile |
InChI |
InChI=1S/C11H7N3O/c12-4-3-11(15)8-1-2-9-10(7-8)14-6-5-13-9/h1-2,5-7H,3H2 |
Clave InChI |
FSWMHSKMXVHGNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


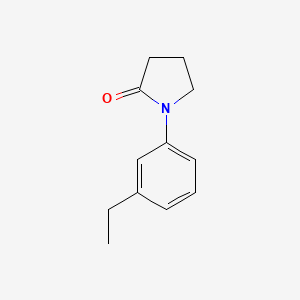
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
